molecular formula C18H20ClNO2 B291612 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide

Cat. No. B291612
M. Wt: 317.8 g/mol
InChI Key: DPMOEMHUFHIHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a potent agonist of the ghrelin receptor and has been studied for its potential use in treating growth hormone deficiency, obesity, and muscle wasting conditions.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone from the pituitary gland. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to increase insulin-like growth factor-1 (IGF-1) levels, which is another important mediator of growth hormone action.
Biochemical and Physiological Effects:
The primary effect of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide is the stimulation of growth hormone release. This leads to an increase in IGF-1 levels, which has a number of important physiological effects. These include increased muscle mass and strength, improved bone density, and improved glucose metabolism. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to improve sleep quality and increase appetite.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its ability to stimulate growth hormone release in a dose-dependent manner. This allows researchers to study the effects of growth hormone on various physiological processes. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has a long half-life, which allows for once-daily dosing in animal studies.
One limitation of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its potential to cause side effects, such as increased appetite and glucose intolerance. Additionally, the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide may be influenced by factors such as age, sex, and baseline growth hormone levels.

Future Directions

There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Additionally, there is interest in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide on cognitive function and neurodegenerative diseases. Finally, there is ongoing research into the safety and efficacy of long-term use of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in humans.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide involves several steps. It begins with the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-methylbenzylchloride to form the benzyl ether intermediate. The final step involves the reaction of the benzyl ether with 2-amino-2-methylpropan-1-ol to form 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential use in treating growth hormone deficiency and related conditions. It has been shown to increase growth hormone levels in both young and elderly subjects, as well as in patients with growth hormone deficiency. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been studied for its potential use in treating obesity and muscle wasting conditions.

properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C18H20ClNO2/c1-12-4-6-15(7-5-12)11-20-18(21)14(3)22-17-9-8-16(19)10-13(17)2/h4-10,14H,11H2,1-3H3,(H,20,21)

InChI Key

DPMOEMHUFHIHTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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